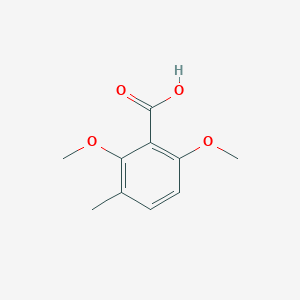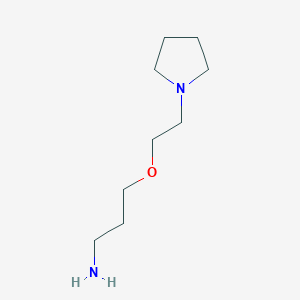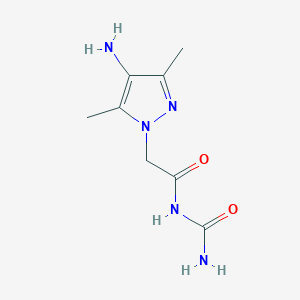
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, two methyl groups, and a carbamoylacetamide group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.
Introduction of the amino group: The amino group is introduced through a substitution reaction, where an appropriate amine reacts with the pyrazole derivative.
Attachment of the carbamoylacetamide group: The final step involves the reaction of the amino-pyrazole derivative with an isocyanate to form the carbamoylacetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled temperature and pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.
Use of catalysts: Employing catalysts to enhance the reaction efficiency.
Purification techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carbamoylacetamide groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites.
Receptor binding: It can interact with receptors, altering their signaling pathways.
相似化合物的比较
Similar Compounds
- (4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate
- Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
- 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-isopropylacetamide
Uniqueness
2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-carbamoylacetamide is unique due to its specific structural features, such as the presence of both amino and carbamoylacetamide groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C8H13N5O2 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C8H13N5O2/c1-4-7(9)5(2)13(12-4)3-6(14)11-8(10)15/h3,9H2,1-2H3,(H3,10,11,14,15) |
InChI 键 |
QYIMGXZPLFPAEJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CC(=O)NC(=O)N)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



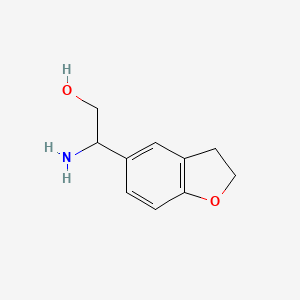
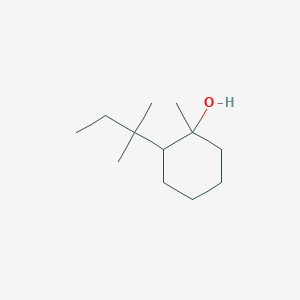
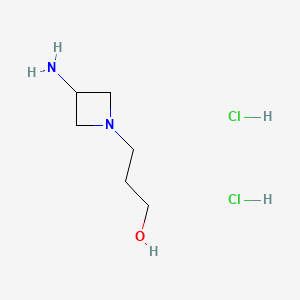
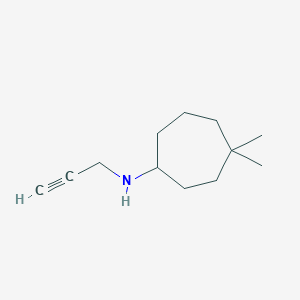
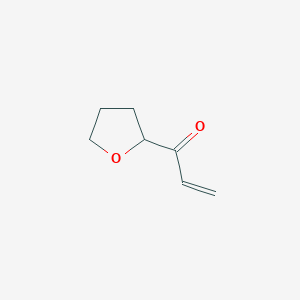

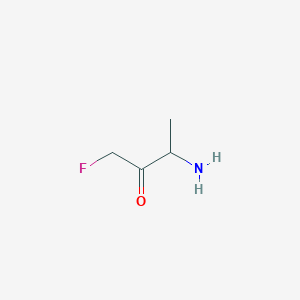
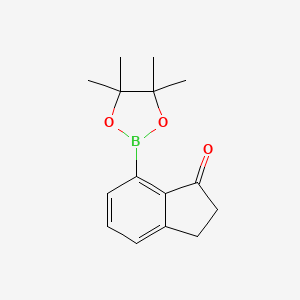
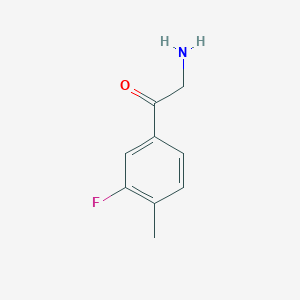
![6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15324572.png)
![5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B15324578.png)
